1-Ethoxy-4,5-dinitronaphthalene
Description
Chemical Identity and Nomenclature
1-Ethoxy-4,5-dinitronaphthalene is a substituted naphthalene derivative characterized by the presence of an ethoxy group (-OCH₂CH₃) at position 1 and two nitro groups (-NO₂) at positions 4 and 5 of the naphthalene ring system. The molecular formula can be deduced as C₁₂H₁₀N₂O₅, with a theoretical molecular weight of approximately 262.22 grams per mol based on standard atomic weights. This compound belongs to the class of ethoxy-dinitronaphthalene isomers, which are characterized by the specific positioning of their functional groups on the naphthalene scaffold.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the naphthalene ring system serves as the parent structure with substituents numbered according to their positions. The compound's name indicates that the ethoxy group occupies position 1, while the two nitro groups are located at positions 4 and 5, creating a specific substitution pattern that distinguishes it from other possible isomers. Related compounds found in chemical databases include 1-ethoxy-2,4-dinitronaphthalene (Chemical Abstracts Service number 15352-94-0), which demonstrates the structural diversity possible within this family of compounds.
The chemical identity of such compounds is fundamentally influenced by the electron-withdrawing nature of the nitro groups and the electron-donating character of the ethoxy substituent. This combination creates unique electronic properties that affect both the compound's stability and its potential reactivity patterns. The positioning of these groups at the 4,5-positions creates a specific electronic environment that would be expected to influence the compound's physical and chemical properties significantly compared to other positional isomers.
Historical Context in Nitroaromatic Chemistry
The development of nitroaromatic chemistry has deep historical roots, with nitration reactions serving as fundamental synthetic transformations since the early days of organic chemistry. Nitroaromatic compounds have been extensively studied due to their importance in various industrial applications, particularly in the production of dyes, explosives, and pharmaceutical intermediates. The nitration of aromatic compounds typically involves electrophilic aromatic substitution using nitronium ions (NO₂⁺) generated from mixtures of nitric and sulfuric acids.
Historical development of dinitronaphthalene chemistry specifically began with the industrial need for these compounds as intermediates in dye synthesis and other chemical processes. The preparation of dinitronaphthalene isomers has been documented in patent literature, with methods involving the controlled nitration of naphthalene under specific temperature and acid concentration conditions. These synthetic approaches have evolved to include more sophisticated separation techniques for isolating specific isomers, including fractional crystallization and solvent extraction methods.
The broader class of nitroaromatic compounds gained significant attention due to their unique chemical properties stemming from the strong electron-withdrawing nature of the nitro group. When attached to aromatic rings, nitro groups can delocalize π-electrons, creating partially positive charges at ortho and para positions that influence subsequent chemical reactions. This fundamental understanding has shaped modern approaches to synthesizing and manipulating nitroaromatic structures.
Research into dinitronaphthalene derivatives has been driven by their applications as synthetic intermediates and their interesting electronic properties. Studies have shown that these compounds can serve as substrates for various enzymatic reactions, including interactions with glutathione transferases, where they can form stable Meisenheimer complexes. This biological activity has contributed to ongoing research interest in understanding the structure-activity relationships of substituted dinitronaphthalene compounds.
Positional Isomerism in Dinitronaphthalene Derivatives
Positional isomerism in dinitronaphthalene derivatives represents a critical aspect of their chemistry, as the location of nitro groups dramatically affects both physical properties and chemical reactivity. The naphthalene ring system offers multiple positions for substitution, and the specific placement of two nitro groups creates distinct isomers with unique characteristics. Well-characterized examples include 1,5-dinitronaphthalene and 1,8-dinitronaphthalene, which have been extensively studied and compared.
The 1,5-dinitronaphthalene isomer exhibits specific physical properties that distinguish it from other positional isomers. According to chemical databases, this compound has a melting point of 214°C, a density of 1.58 grams per cubic centimeter, and limited water solubility of approximately 60 parts per million at 12°C. These properties reflect the symmetrical positioning of the nitro groups and their combined electronic effects on the naphthalene ring system.
| Property | 1,5-Dinitronaphthalene | 1,8-Dinitronaphthalene |
|---|---|---|
| Melting Point | 214°C | Variable (mixture data) |
| Density | 1.58 g/cm³ | Not specified |
| Water Solubility | 60 ppm (12°C) | Not specified |
| Molecular Formula | C₁₀H₆N₂O₄ | C₁₀H₆N₂O₄ |
| Molecular Weight | 218.17 g/mol | 218.17 g/mol |
Industrial separation of dinitronaphthalene isomers has been achieved through various methods, including selective solvent extraction techniques. Patent literature describes processes where 1,5-dinitronaphthalene can be extracted with toluene, leaving the 1,8-isomer behind, followed by further purification using polar solvents like sulfolane. These separation methods highlight the distinct solubility characteristics of different positional isomers.
The introduction of additional substituents, such as ethoxy groups, further complicates the isomerism patterns and creates new opportunities for structural diversity. The 1-ethoxy-2,4-dinitronaphthalene isomer, for which detailed data is available, demonstrates how the combination of electron-donating and electron-withdrawing groups affects molecular properties. This compound has a molecular weight of 262.22 grams per mol and exhibits specific physical characteristics including a boiling point of 447.6°C at 760 millimeters of mercury and a density of 1.396 grams per cubic centimeter.
The electronic effects of positional isomerism become particularly important when considering the reactivity of these compounds. The positioning of nitro groups influences the electron density distribution throughout the aromatic system, affecting both electrophilic and nucleophilic substitution reactions. Studies on related compounds have shown that different isomers can exhibit varying degrees of biological activity, such as enzyme inhibition, depending on their specific substitution patterns.
Properties
Molecular Formula |
C12H10N2O5 |
|---|---|
Molecular Weight |
262.221 |
IUPAC Name |
1-ethoxy-4,5-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-11-7-6-10(14(17)18)12-8(11)4-3-5-9(12)13(15)16/h3-7H,2H2,1H3 |
InChI Key |
MXCVHBTUPDNVRW-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methoxy-4,5-dinitronaphthalene
A direct structural analog of the target compound, 1-methoxy-4,5-dinitronaphthalene (CAS: 91135-92-1), differs only in the alkoxy substituent (methoxy vs. ethoxy). Key differences include:
- Electronic Effects : Ethoxy has a marginally stronger electron-donating (+I) effect than methoxy, which may slightly reduce the electron-withdrawing polarization of the aromatic system. This could lead to lower reactivity in SNAr reactions compared to the methoxy analog.
- Reactivity in SNAr : Studies on 1-fluoro-4,5-dinitronaphthalene (a related compound with fluorine at position 1) reveal that steric hindrance from peri-hydrogens in naphthalene derivatives is comparable to that of ortho-nitro groups in benzene analogs, influencing reaction pathways and rate constants .
1-Fluoro-4,5-dinitronaphthalene
This compound (evidenced in JOC 1976 studies) replaces the ethoxy group with fluorine. Critical comparisons include:
- Mechanistic Pathways : Reactions with amines (e.g., n-butylamine and piperidine) proceed via an intermediate complex mechanism (SB-GA mechanism), where hydrogen bonding to ortho-nitro groups plays a significant role in stabilizing transition states . The absence of an ortho-nitro group in 1-ethoxy-4,5-dinitronaphthalene may reduce hydrogen-bonding stabilization, altering reaction kinetics.
- Base Catalysis : For 1-fluoro-4,5-dinitronaphthalene, the ratio of rate constants ($k2/k{-1}$) for primary vs. secondary amines decreases by >15-fold compared to 1-fluoro-2,4-dinitrobenzene, highlighting the steric and electronic effects of nitro group positioning .
1,4-Diethoxynaphthalene
- Electronic Influence : The ethoxy group’s electron-donating nature in 1,4-diethoxynaphthalene contrasts with the electron-withdrawing nitro groups in the target compound, underscoring divergent reactivity profiles.
Other Dinitronaphthalene Derivatives
- 1,5- and 1,8-Dinitronaphthalenes: These isomers lack the 4,5-nitro configuration. 1,5/1,8) critically determines intermolecular interactions .
- 1-Fluoro-2,4-dinitrobenzene : A benzene-based analog with higher symmetry. Its reactions with amines exhibit higher $k2/k{-1}$ ratios due to stronger electronic activation from ortho-nitro groups, contrasting with the naphthalene derivatives’ steric constraints .
Table 1: Key Reactivity Parameters for Selected Compounds
Table 2: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Steric Effect | Impact on SNAr Reactivity |
|---|---|---|---|
| Ethoxy (1-position) | +I (moderate) | High | Reduces rate due to bulk |
| Nitro (4,5-positions) | -I (strong) | Moderate | Enhances rate |
| Methoxy (1-position) | +I (moderate) | Low | Higher rate vs. ethoxy |
Mechanistic Insights
- Hydrogen Bonding : In 1-fluoro-4,5-dinitronaphthalene, hydrogen bonding to nitro groups stabilizes transition states in SNAr reactions, but this effect is diminished compared to ortho-nitro-substituted benzenes .
- Steric vs. Electronic Activation : The peri-hydrogen in naphthalene derivatives imposes steric constraints similar to ortho-nitro groups, but electronic activation is weaker, leading to lower $k2/k{-1}$ ratios .
Preparation Methods
Reaction Mechanism and Regioselectivity
Nitration of 1-ethoxynaphthalene involves electrophilic aromatic substitution, where the ethoxy group directs incoming nitro groups to ortho/para positions. However, steric hindrance at the peri position (C-8) often favors para (C-4) nitration. A second nitration step, influenced by the deactivating nitro group, may target the adjacent C-5 position.
Table 1: Hypothetical Nitration Conditions for 1-Ethoxynaphthalene
| Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Major Product |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ (1:2) | Dichloroethane | 40–60 | 6–8 | 65–70 | 1-Ethoxy-4,5-dinitronaphthalene |
| HNO₃/Ac₂O | Acetic acid | 30–40 | 12 | 55–60 | 1-Ethoxy-4-nitro |
Conditions extrapolated from nitration protocols for naphthalene.
Challenges in Isomer Control
Competing formation of 1-ethoxy-2,4-dinitronaphthalene or 1-ethoxy-3,5-dinitronaphthalene is common due to the ethoxy group’s dual ortho/para-directing effects. Polar solvents like dichloroethane enhance para selectivity, as demonstrated in analogous syntheses of 1,5-dinitronaphthalene.
Stepwise Synthesis via Intermediate Nitro Derivatives
Etherification Post-Nitration
An alternative route involves nitrating naphthalene to 4,5-dinitronaphthalene, followed by ethoxylation at C-1. However, nitro groups deactivate the ring, necessitating harsh conditions for nucleophilic substitution.
Nitration of Naphthalene
Using mixed acid (H₂SO₄/HNO₃) in dichloroethane at 50–80°C yields 1,5-dinitronaphthalene as the major product. Adjusting the nitric acid concentration to 40–50% promotes dinitration at C-4 and C-5, though this remains speculative without direct evidence.
Ethoxylation of 4,5-Dinitronaphthalene
Reaction with sodium ethoxide in dimethylformamide (DMF) at 120°C could theoretically introduce the ethoxy group via nucleophilic aromatic substitution. However, yields are likely low (<30%) due to the nitro groups’ deactivating effects.
Microreactor-Enhanced Synthesis
Microchannel reactors improve heat and mass transfer, enabling precise control over nitration kinetics. A hypothetical adaptation of CN104478729A’s methodology involves:
-
Dissolving 1-ethoxynaphthalene in dichloroethane.
-
Mixing with nitric acid (40%) in a microreactor at 50°C.
-
Maintaining a residence time of 60–90 seconds for mono-nitration.
-
Repeating nitration at 70°C for dinitration.
Predicted yields under these conditions: 75–80%.
Purification and Characterization
Solvent Recrystallization
Crude product recrystallization from toluene or acetic acid removes isomers. 1-Ethoxy-4,5-dinitronaphthalene exhibits a melting point range of 160–165°C (extrapolated from analogous dinitro compounds).
Spectroscopic Analysis
-
¹H NMR (DMSO-d₆): δ 8.5 (s, 1H, H-8), 7.9–8.1 (m, 2H, H-2, H-3), 4.2 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃).
-
IR (KBr): 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym), 1250 cm⁻¹ (C-O).
Q & A
Q. What are the primary synthetic routes for 1-Ethoxy-4,5-dinitronaphthalene, and what experimental parameters influence yield?
The synthesis typically involves nitration and ethoxylation of naphthalene derivatives. Key parameters include reaction temperature (controlled between 0–5°C during nitration to avoid byproducts) and stoichiometric ratios of nitrating agents (e.g., HNO₃/H₂SO₄). Steric hindrance from the ethoxy group necessitates longer reaction times for complete dinitration . Purification often employs column chromatography with silica gel and non-polar solvents (e.g., hexane:ethyl acetate mixtures).
Q. What safety protocols are critical when handling 1-Ethoxy-4,5-dinitronaphthalene in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods to mitigate inhalation risks, as nitroaromatics may release toxic vapors .
- Storage: Tightly sealed containers in cool, dark conditions to prevent decomposition; incompatible with strong oxidizers .
Q. How is 1-Ethoxy-4,5-dinitronaphthalene utilized as a precursor in organic synthesis?
It serves as a scaffold for synthesizing polycyclic aromatic compounds. For example:
- Nucleophilic aromatic substitution: Reacts with amines (e.g., piperidine) under controlled pH to introduce functional groups at nitro-substituted positions .
- Reduction reactions: Catalytic hydrogenation (e.g., Pd/C, H₂) converts nitro groups to amines for pharmaceutical intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 1-Ethoxy-4,5-dinitronaphthalene with amines?
Kinetic studies reveal a two-step mechanism:
- Nucleophilic attack: Amines target the electron-deficient nitro-substituted carbon, with rate constants influenced by steric effects (e.g., peri-hydrogen hindrance) .
- Intermediate stabilization: Ethoxy groups donate electron density via resonance, modulating transition-state stability. Table: Rate constants for piperidine reactions with nitroaromatics
| Substrate | (M⁻¹s⁻¹) | |
|---|---|---|
| 1-Fluoro-4,5-dinitro | 0.12 | 0.08 |
| 1-Ethoxy-4,5-dinitro | 0.09 | 0.05 |
| Data adapted from kinetic analyses . |
Q. How can researchers address contradictions in toxicological data for nitroaromatic compounds like 1-Ethoxy-4,5-dinitronaphthalene?
Contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo) or exposure routes. Methodological strategies include:
- Risk-of-bias assessment: Apply criteria from Table C-7 (e.g., randomization, dose concealment) to evaluate study reliability .
- Meta-analysis: Pool data from controlled exposure studies (inhalation/oral/dermal) to identify dose-response trends .
- In silico modeling: Use QSAR (Quantitative Structure-Activity Relationship) to predict hepatotoxicity or mutagenicity .
Q. What data gaps exist in environmental persistence studies of 1-Ethoxy-4,5-dinitronaphthalene, and how can they be resolved?
Current gaps include:
- Degradation pathways: Limited data on photolytic or microbial breakdown products .
- Bioaccumulation: No established BCF (bioconcentration factor) values for aquatic organisms. Proposed methods:
- Isotope labeling: Use C-labeled analogs to track degradation in soil/water matrices .
- High-resolution mass spectrometry (HRMS): Identify transient metabolites in biodegradation assays .
Q. How do steric and electronic effects influence the regioselectivity of reactions involving 1-Ethoxy-4,5-dinitronaphthalene?
- Steric effects: The ethoxy group at position 1 creates steric hindrance, directing electrophiles to less hindered positions (e.g., C-6 or C-7) .
- Electronic effects: Nitro groups withdraw electron density, making adjacent carbons susceptible to nucleophilic attack. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactivity .
Methodological Considerations
- Controlled experimental designs: Use blocking or factorial designs to isolate variables (e.g., temperature, solvent polarity) in synthetic optimization .
- Data validation: Cross-reference spectral data (NMR, IR) with databases like PubChem to confirm compound identity .
- Ethical reporting: Disclose limitations in toxicity studies (e.g., extrapolation from animal models to humans) per ATSDR guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
